molecular formula C16H19NO2S2 B5502529 4-benzyl-1-(2-thienylsulfonyl)piperidine

4-benzyl-1-(2-thienylsulfonyl)piperidine

Cat. No.: B5502529
M. Wt: 321.5 g/mol
InChI Key: SDTLUOGSXMGXMS-UHFFFAOYSA-N
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Description

4-Benzyl-1-(2-thienylsulfonyl)piperidine is a piperidine derivative featuring a benzyl group at the 4-position and a 2-thienylsulfonyl moiety at the 1-position.

Properties

IUPAC Name

4-benzyl-1-thiophen-2-ylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-21(19,16-7-4-12-20-16)17-10-8-15(9-11-17)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTLUOGSXMGXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences between 4-benzyl-1-(2-thienylsulfonyl)piperidine and analogs:

Compound Name Substituent at 1-Position Substituent at 4-Position Key Structural Features
This compound 2-Thienylsulfonyl Benzyl Thiophene ring; sulfonyl group
M1BZP () 2,4,6-Trimethylbenzyl Benzyl Bulky alkyl substitution on benzyl
Compound 8 () 4-Phenyl-3-butynyl Benzyl Alkyne linker; phenyl group
4-B-[125I]-IBSP () 3-Iodobenzylsulfonyl Benzyl Radioiodinated sulfonyl for imaging
APB-10 () Chromone/coumarin heterocycle Benzyl Heterocyclic ester; large alkyl on piperidine

Key Observations :

  • The sulfonyl group in this compound distinguishes it from alkyl-linked analogs (e.g., compound 8) and may enhance hydrogen-bonding interactions with target proteins .

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